Trivinylantimony
Description
Trivinylantimony is an organoantimony compound with the molecular formula (C₂H₃)₃Sb, consisting of an antimony atom bonded to three vinyl groups (–CH=CH₂). Organoantimony compounds are notable for their applications in catalysis, polymer stabilization, and materials science, with reactivity heavily influenced by substituent electronic and steric effects .
Properties
CAS No. |
5613-68-3 |
|---|---|
Molecular Formula |
C6H9S |
Molecular Weight |
202.9 g/mol |
IUPAC Name |
tris(ethenyl)stibane |
InChI |
InChI=1S/3C2H3.Sb/c3*1-2;/h3*1H,2H2; |
InChI Key |
MXZYNPVEAOWKFH-UHFFFAOYSA-N |
SMILES |
C=C[Sb](C=C)C=C |
Canonical SMILES |
C=C[Sb](C=C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The substitution of phenyl groups in triphenylantimony with vinyl groups in trivinylantimony introduces significant differences in steric bulk and electronic properties. Vinyl groups are less bulky and more electron-rich due to conjugation, which may enhance reactivity in certain reactions.
Table 1: Physical Properties of this compound and Analogous Compounds
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (g/L) |
|---|---|---|---|---|
| This compound | (C₂H₃)₃Sb | 267.91 | Not reported | Low (estimated) |
| Triphenylantimony | (C₆H₅)₃Sb | 353.07 | 52–54 | <0.001 |
| Triphenylantimony Oxide | C₁₈H₁₅OSb | 385.09 | Not reported | Insoluble |
| Triphenylantimony Diacetate | C₂₂H₂₁O₄Sb₂ | 639.69 | Not reported | Slightly soluble |
Reactivity and Chemical Behavior
- Triphenylantimony: Forms stable complexes via oxidative addition reactions with o-quinones, as demonstrated in studies by Cherkasov et al. (2005). The phenyl groups provide steric protection, stabilizing the antimony center but limiting reaction rates in some cases .
- However, the reduced steric bulk may also render it more susceptible to decomposition or side reactions.
- Triphenylantimony Oxide (C₁₈H₁₅OSb) : Exhibits lower reactivity due to the Sb–O bond’s stability, making it a common intermediate in antimony-based catalysis .
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